3-(3-Methylanilino)indol-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33829-03-7 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(3-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)16-14-12-7-2-3-8-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) |
InChI Key |
GRSXDGMHXFMYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 3 Methylanilino Indol 2 One and Its Analogs
Elucidation of Essential Pharmacophoric Features within the Indolin-2-one Core
The indolin-2-one core is a fundamental pharmacophore for various biological activities, particularly as a kinase inhibitor. researchgate.net Structural analyses have shown that this moiety acts as a scaffold for hydrogen bonding interactions within the ATP-binding pocket of kinases. acs.org The essential features of the indolin-2-one core include a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which mimic the interactions of the adenine (B156593) region of ATP with the kinase hinge region.
The planarity of the bicyclic ring system is also considered important for effective binding. The core structure positions the substituents at the C-3 and N-1 positions in specific vectors, allowing them to interact with different regions of the target protein. researchgate.net The indolin-2-one nucleus itself is often considered the anchor, providing the foundational interactions necessary for affinity, while modifications at other positions fine-tune the potency and selectivity. nih.gov
Influence of Substituent Variations at the C-3 Position on Biological Activity
The C-3 position of the indolin-2-one ring is a critical site for modification, and variations in the substituent at this position profoundly influence biological activity and target selectivity. acs.orgnih.gov For many indolin-2-one-based kinase inhibitors, the C-3 substituent is responsible for interactions with the solvent-exposed region or adjacent hydrophobic pockets of the ATP-binding site. researchgate.net
Studies have shown that introducing different aryl or heteroaryl groups via a linker, such as a methylidene or an amino group, can drastically alter the inhibitory profile. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones have demonstrated high specificity for Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase. acs.org In contrast, analogs with a substituted benzylidene group at the C-3 position, particularly those with bulky groups, show selectivity towards Epidermal Growth Factor (EGF) receptor and Her-2. acs.org
The nature of the substituent also impacts properties like solubility. For example, in a series of pyrrole-indolin-2-one derivatives, the amino tail at the C-3' position of the pyrrole (B145914) ring, which is attached to the C-3 of the indolin-2-one, is exposed to the solvent region and significantly affects the molecule's solubility. researchgate.net
Table 1: Effect of C-3 Substituent on Kinase Selectivity
| C-3 Substituent Type | Linker | Target Kinase Selectivity |
|---|---|---|
| Five-membered heteroaryl ring | Methylidene | VEGF RTK acs.org |
| Substituted benzylidene (bulky groups) | Methylidene | EGF and Her-2 RTKs acs.org |
| Extended side chain | - | PDGF and VEGF RTKs acs.org |
Impact of Substitutions and Modifications on the N-1 Position of the Indolin-2-one Ring
The N-1 position of the indolin-2-one ring provides another handle for chemical modification to modulate the pharmacological properties of the compounds. While often unsubstituted (N-H), which allows it to act as a hydrogen bond donor, substitutions at this position can influence factors like cell permeability, metabolic stability, and target affinity. mdpi.comtandfonline.com
For example, the introduction of a para-fluorobenzyl group at the N-1 position in a series of indole-3-carboxamides was shown to have a positive impact on superoxide (B77818) dismutase (SOD) inhibition, especially when the benzamide (B126) ring was also halogenated. tandfonline.com In other cases, N-alkylation can be used to block potential metabolic sites or to introduce groups that can form additional interactions with the target protein. N-alkylation with a thiourea (B124793) moiety has shown potential against certain cancer cell lines. nih.gov The decision to substitute at the N-1 position depends on the specific target and the desired properties of the final compound.
Structure-Activity Relationships of the Aryl Portion and its Linker Modifications
In compounds like 3-(3-Methylanilino)indol-2-one, the aryl group (3-methylanilino) and the linker connecting it to the indolin-2-one core are crucial determinants of biological activity. The nature of the linker, whether it's an imino group, a methylene (B1212753) bridge, or a more complex hydrazone, affects the geometry and flexibility of the molecule, which in turn influences how it fits into the binding site. mdpi.com
The substitution pattern on the aryl ring itself is also critical. For the anilino portion, the position and electronic nature of substituents matter. In a study of Orco receptor agonists, moving an ethyl group on the aniline (B41778) from the para- to the meta-position completely abolished activity, highlighting the strict spatial requirements of the binding pocket. nih.gov In another study on quinoxaline (B1680401) derivatives, electron-releasing groups on the aryl ring were found to be essential for activity. mdpi.com For this compound, the methyl group at the meta-position of the aniline ring plays a specific role in the compound's interaction with its biological target, and altering its position or nature would likely impact potency and selectivity.
Stereochemical Considerations and Their Role in Biological Activity
When a chiral center is present in the molecule, stereochemistry can play a significant role in biological activity. For 3-substituted indolin-2-ones, a chiral center can arise at the C-3 position depending on the nature of the substituent. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities because biological macromolecules like enzymes and receptors are themselves chiral.
One enantiomer may fit optimally into the binding site, allowing for favorable interactions, while the other may fit poorly or not at all. For instance, in a series of indolin-2-ones with amino acid moieties at the C-3 position, compounds derived from D-phenylalanine and L-phenylglycine, which have rigid side chains, were found to be inactive, whereas other stereoisomers showed activity. researchgate.net Therefore, controlling the stereochemistry during synthesis and evaluating the activity of individual stereoisomers is a critical aspect of drug development for this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ipsgwalior.org These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts and saving resources. science.gov
For indolin-2-one derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For example, a 3D-QSAR study on pyrrole-indolin-2-ones as Aurora A kinase inhibitors revealed that the sulfo group and the secondary amine on the indolin-2-one were significant for binding. nih.gov Such models provide a deeper understanding of the SAR and can be invaluable for the design of novel inhibitors with enhanced potency. science.govsci-hub.se
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one |
| 3-(substituted benzylidenyl)indolin-2-one |
| (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one |
| Indirubin |
| Sunitinib (B231) |
Computational Approaches in the Design and Analysis of 3 3 Methylanilino Indol 2 One Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. chem-space.com This method is crucial for understanding the interactions between 3-(3-Methylanilino)indol-2-one derivatives and their biological targets.
Detailed research findings have demonstrated the utility of molecular docking in elucidating the binding modes of indole (B1671886) derivatives. For instance, in studies involving various indole derivatives, docking simulations have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. nih.govajchem-a.com For example, a derivative of 3-diazo-1-methyl-1,3-dihydro-indol-2-one (B8308955) showed a strong binding affinity of -7.2 kcal/mol towards the enzyme cyclooxygenase-2 (COX-2), a key target in inflammation. researchgate.net Similarly, other indole derivatives have shown high binding affinities for targets like the Bcl-2 protein, which is involved in cancer. nih.gov
In a study on 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors, molecular docking predicted binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com These computational predictions help in rationalizing the observed biological activities and guide the design of new derivatives with improved potency. The visualization of these interactions allows researchers to understand how modifications to the this compound scaffold can enhance binding to the target protein. ajchem-a.com
| Compound Derivative | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 3-diazo-1-methyl-1,3-dihydro-indol-2-one | COX-2 | -7.2 | researchgate.net |
| Indole-2-carboxamide derivative | CDK-5 | -8.34 | nih.gov |
| 3-Ethyl-1H-indole derivative (IIb) | COX-2 | -11.35 | ajchem-a.com |
| 3-Ethyl-1H-indole derivative (IIa,c,d) | COX-2 | -10.40 to -11.35 | ajchem-a.com |
Quantum Mechanical Modeling for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) modeling provides a deep understanding of the electronic structure and reactivity of molecules like this compound. numberanalytics.comnih.gov These methods can calculate various molecular properties, such as electron density, molecular orbitals, and electrostatic potential, which are fundamental to a molecule's behavior. numberanalytics.com
The electronic structure of the indole nucleus, with its delocalized π-electron system, is key to its chemical reactivity. numberanalytics.comchim.it QM methods like Density Functional Theory (DFT) are used to investigate these properties. For example, studies on related indole derivatives have used DFT to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's reactivity and stability. researchgate.net
Furthermore, QM calculations can predict the sites on a molecule that are most likely to engage in electrophilic or nucleophilic attacks, guiding the synthesis of new derivatives. numberanalytics.com By understanding the electronic properties, chemists can better predict how modifications to the this compound structure will affect its interactions with biological targets. chim.it
| Property | Value | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Varies with solvent | Indicates chemical reactivity and stability | researchgate.net |
| Stabilization Energy (π* → π*) | 223.09 kcal/mol | Shows strong delocalization in the phenyl ring | researchgate.net |
Molecular Dynamics Simulations to Investigate Ligand-Protein Dynamics
Molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as a this compound derivative, interacts with its protein target over time. nih.gov Unlike static docking, MD simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic picture of the binding process. plos.org
MD simulations can be used to assess the stability of the ligand-protein complex. By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can determine if the ligand remains stably bound in the active site. orientjchem.org These simulations can also highlight conformational changes in the protein upon ligand binding, which can be crucial for its biological function. plos.org
For example, MD simulations of indole derivatives targeting the Mycobacterium membrane protein large 3 (MmpL3) have provided insights into their binding patterns. nih.govnih.gov These studies help to understand the intricacies of binding and correlate the observed antitubercular activities with the simulation data. nih.gov
Advanced In Silico Drug Design Strategies (e.g., Pharmacophore Modeling, Virtual Screening)
Advanced in silico strategies like pharmacophore modeling and virtual screening are powerful tools for discovering new drug candidates from large compound libraries. chem-space.comnih.gov
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For indole derivatives, a pharmacophore model might include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. mdpi.comnih.gov These models can then be used to search virtual databases for other molecules that fit the pharmacophore, a process known as virtual screening. nih.govnih.gov
Virtual screening can be either ligand-based or structure-based. chem-space.comnih.gov Ligand-based virtual screening uses the properties of known active compounds to find similar molecules, while structure-based virtual screening docks compounds into the 3D structure of the target protein. nih.govnih.gov Both approaches have been successfully used to identify novel indole-based inhibitors for various targets. nih.gov
Applications of 2D and 3D-QSAR in Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models can then be used to predict the activity of newly designed compounds before they are synthesized.
2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as molecular weight, logP, and various topological indices. imist.maorientjchem.org For example, 2D-QSAR studies on indole derivatives have been used to predict their anticancer and anti-influenza activities. semanticscholar.orgorientjchem.org These models, often developed using methods like multiple linear regression, can provide valuable insights into the physicochemical properties that influence biological activity. imist.ma
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. nih.gov These methods generate 3D fields around the molecules to represent their steric, electrostatic, and other properties. By correlating these fields with biological activity, 3D-QSAR models can provide a detailed 3D map of the structural requirements for activity. nih.govmdpi.com
For instance, 3D-QSAR studies on indole and isatin (B1672199) derivatives have been used to develop models with good predictive power for their anti-amyloidogenic activity. mdpi.comnih.gov These models help in identifying the key physicochemical features that are correlated with the potency of the compounds. mdpi.comnih.gov
| QSAR Method | Target/Activity | Correlation Coefficient (r² or q²) | Predictive Correlation Coefficient (r²_ext) | Reference |
|---|---|---|---|---|
| 2D-QSAR (MLR) | Pim1 Kinase Inhibition | 0.79 | - | imist.ma |
| 2D-QSAR (MNLR) | Pim1 Kinase Inhibition | 0.82 | - | imist.ma |
| 3D-QSAR (CoMFA) | PDE IV Inhibition | q² = 0.494 | 0.56 | nih.gov |
| 3D-QSAR (CoMSIA) | PDE IV Inhibition | q² = 0.541 | 0.59 | nih.gov |
| 3D-QSAR | Aβ Anti-aggregating Potency | q² = 0.596 | 0.695 | mdpi.comnih.gov |
| 3D-QSAR | α-synuclein Aggregation Inhibition | R² = 0.920, Q² = 0.752 | - | nih.gov |
Future Research Directions and Therapeutic Advancement
Emerging Biological Targets for Indolin-2-one Derivatives
Research into indolin-2-one derivatives has unveiled a wide array of potential biological targets beyond the initially established receptor tyrosine kinases (RTKs). nih.govacs.org This diversification opens up new avenues for treating a broader range of diseases, including various cancers, neurodegenerative disorders, and infectious diseases.
Kinase Inhibitors: Kinases remain a primary focus, with research expanding to novel and specific kinase targets. benthamscience.com
Tropomyosin Receptor Kinases (TRKs): These are crucial targets in cancers driven by neurotrophic tyrosine kinase receptor gene fusions. tandfonline.comnih.gov Indolin-2-one derivatives are being designed as potent TRK inhibitors for such cancers. tandfonline.comnih.gov
p21-Activated Kinase 4 (PAK4): Identified as a target in cancer, specific indolin-2-one compounds have shown potent inhibitory activity against PAK4, leading to cell cycle arrest and reduced cell migration in cancer cell lines. nih.gov
Aurora B Kinase: This kinase plays a vital role in cell cycle regulation, and its overexpression is linked to tumor development. ingentaconnect.com Indolin-2-one derivatives structurally similar to known inhibitors are being studied as potential Aurora B inhibitors. ingentaconnect.com
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a target for anticancer therapies. nih.govmdpi.com Novel hybrids of 2-indolinone and thiazolidinone have been developed as potent CDK2 inhibitors. nih.gov
Bromodomain-containing protein 4 (BRD4): This protein is involved in the regulation of oncogenes like c-Myc. Indole-2-one derivatives have been designed as BRD4 inhibitors with selectivity for the BD1 bromodomain, showing potential in treating leukemia by inducing apoptosis and cell cycle arrest. nih.gov
Non-Kinase and Novel Targets: The therapeutic potential of the indolin-2-one scaffold extends to non-kinase targets.
Cholinesterases (AChE and BuChE): In the context of Alzheimer's disease, where cholinergic deficits are a key feature, (E)-3-propargylene-1, 3-dihydro-2H-indol-2-ones have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). hilarispublisher.com
Bacterial Enzymes: The scaffold is being explored for antibacterial applications. Derivatives have been designed to target bacterial histidine kinase, a key component in bacterial two-component signal transduction systems, and DNA gyrase, an essential enzyme for bacterial cell division. srce.hrresearchgate.net
Autophagy-Related Proteins: Targeting autophagy is a promising strategy in cancer therapy. Benzo[cd]indol-2(1H)-one, a related scaffold, has been identified as a novel inhibitor of Atg4B, a key cysteine protease in the autophagy pathway. nih.gov
Mycobacterium Membrane Protein Large 3 (MmpL3): This protein is an emerging and essential target for developing new treatments for tuberculosis. Indole-2-carboxamides, derived from the broader indole (B1671886) structure, are being investigated as MmpL3 inhibitors. nih.gov
| Target Class | Specific Target | Therapeutic Area | Research Finding |
| Kinases | Receptor Tyrosine Kinases (VEGFR, EGFR, PDGFR) | Cancer | Selective inhibition of RTK autophosphorylation. nih.govacs.org |
| Tropomyosin Receptor Kinases (TRKs) | Cancer | Potent inhibition of TRK enzymatic activity. tandfonline.comnih.gov | |
| p21-Activated Kinase 4 (PAK4) | Cancer | Inhibition of PAK4/LIMK1/cofilin signaling pathways. nih.gov | |
| Aurora B Kinase | Cancer | Potential for potent inhibition based on docking studies. ingentaconnect.com | |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Nanomolar inhibitory activity (IC50 = 27.42 nM for compound 4h). nih.gov | |
| Epigenetic | Bromodomain-containing protein 4 (BRD4) | Leukemia | Selective inhibition of the BD1 domain (IC50 = 41 nM for compound 21r). nih.gov |
| Neuro-related | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Dual inhibition in the submicromolar range. hilarispublisher.com |
| Antimicrobial | Bacterial Histidine Kinase | Bacterial Infections | Inhibition of S. aureus histidine kinase-Walk. srce.hr |
| DNA Gyrase | Bacterial Infections | Potent inhibition of S. aureus DNA gyrase (IC50 = 18.75 µM for compound 3b). researchgate.net | |
| MmpL3 | Tuberculosis | Potential inhibition based on computational modeling. nih.gov | |
| Autophagy | Atg4B | Cancer | Identification of a novel inhibitory scaffold. nih.gov |
Development of Novel Synthetic Routes for Complex Indolin-2-one Architectures
The creation of more complex and diverse indolin-2-one derivatives is critical for exploring a wider chemical space and improving therapeutic properties. Modern synthetic chemistry is moving towards more efficient, environmentally friendly, and innovative methods to build these intricate molecules.
Green Chemistry Approaches: There is a growing emphasis on sustainable synthesis. One novel method employs β-cyclodextrin-SO3H in water as a recyclable proton-donor catalyst for producing indolin-2-one hybrids, avoiding hazardous solvents and reagents. acs.org Another green protocol uses Theophylline Hydrogen Sulfate as a reusable solid acid catalyst for the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives in an aqueous ethanol (B145695) system at room temperature. bohrium.com
Multicomponent and Tandem Reactions: To improve efficiency, chemists are designing one-pot reactions that form multiple bonds in a single operation. A tandem reaction involving the treatment of intermediate indolin-2-ones with Lawesson's reagent leads to a reduction and subsequent Paal–Knorr cyclization to afford complex tricyclic thieno[2,3-b]indoles. beilstein-journals.org Direct one-pot base-induced alkenylation of indolin-2-ones represents another efficient strategy to create C-3 substituted derivatives. researchgate.netbeilstein-journals.org
Advanced Technologies in Synthesis: Modern technologies are being integrated into synthetic workflows. The use of microwave irradiation has been shown to significantly shorten reaction times (to as little as 2-5 minutes) and improve yields for the synthesis of N-alkylated imino indolin-2-one derivatives. ajol.info Similarly, combining ultrasound technology with deep eutectic solvents (DES) has been used to create key intermediates in high yield (95%). mdpi.com
Synthesis of Spiro-architectures: Spirocyclic compounds, where two rings share a single atom, represent a class of complex three-dimensional structures. Efficient synthetic routes have been developed for spiro[indolin-2-one-3,4′-pyrano[2,3-c]pyrazoles] via one-pot multicomponent reactions, providing access to novel and biologically relevant scaffolds. researchgate.net
| Synthetic Strategy | Key Features | Example Product Architecture |
| Green Synthesis | Use of recyclable catalysts (β-cyclodextrin-SO3H, Theophylline Hydrogen Sulfate), aqueous media. acs.orgbohrium.com | 1,3,4-Thiadiazole-linked indolin-2-ones, 3,3-bis(1H-indol-3-yl)indolin-2-ones. acs.orgbohrium.com |
| Tandem Reactions | Multiple reaction steps in one pot (e.g., reduction followed by cyclization). beilstein-journals.org | Thieno[2,3-b]indoles. beilstein-journals.org |
| Microwave-Assisted Synthesis | Drastically reduced reaction times and often higher yields. ajol.info | N-alkylated imino indolin-2-one derivatives. ajol.info |
| Ultrasound & DES | Improved efficiency and yield in a cost-effective manner. mdpi.com | 1-(Substituted phenylamino (B1219803) methyl)-hydrazono-indolin-2-ones. mdpi.com |
| Multicomponent Reactions | Formation of complex spirocyclic systems in a single step. researchgate.net | Spiro[indolin-2-one-3,4′-pyrano[2,3-c]pyrazoles]. researchgate.net |
| Classic Condensations | Established methods like Aldol (B89426) and Wittig reactions remain important for creating C-3 alkenyl derivatives. researchgate.net | 3-Alkenylindolin-2-ones. researchgate.net |
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of new indolin-2-one-based therapeutic agents. tandfonline.com This integrated approach allows for a more rational, structure-based drug design process, reducing the time and cost associated with traditional screening methods. researchgate.net
In Silico Design and Screening: The process often begins with computational methods. Structure-based virtual screening and molecular docking are used to predict how different indolin-2-one derivatives will bind to a specific biological target. ingentaconnect.comacs.org For example, docking studies have been crucial in identifying potential inhibitors for targets like c-KIT kinase, TRKs, and CDK2. tandfonline.comnih.govacs.org This allows researchers to prioritize which novel compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using models like CoMFA and CoMSIA, establish a mathematical relationship between the chemical structures of the indolin-2-one derivatives and their biological activity. tandfonline.comnih.gov These models can then be used to predict the activity of newly designed molecules before they are synthesized, guiding the design of compounds with enhanced potency. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: To understand the dynamic nature of the drug-target interaction, MD simulations are performed. These simulations model the movement of the ligand within the protein's binding site over time, providing insights into the stability of the complex and key binding interactions. tandfonline.comnih.gov This helps to refine the design of inhibitors that can form stable and lasting interactions with their target.
Pharmacokinetic and Toxicity Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity. In silico tools are now routinely used to predict the ADME/Tox profiles of designed compounds at an early stage. tandfonline.comnih.govacs.org This helps to filter out molecules that are likely to fail later in development due to poor bioavailability or toxicity.
Experimental Validation: The cycle is completed when the computationally designed compounds are synthesized and tested experimentally. acs.org The biological data from these experiments (e.g., IC50 values from enzyme assays) is then used to validate and refine the computational models, creating a powerful feedback loop for iterative drug design. ingentaconnect.com For instance, indolin-2-one derivatives designed in silico as PAK4 inhibitors were synthesized, and subsequent biological evaluation confirmed their potent inhibitory activity, validating the initial computational hypothesis. nih.gov
| Computational Method | Application in Indolin-2-one Research | Purpose |
| Molecular Docking | Predicting binding modes in targets like Aurora B, CDK2, VEGFR-2. ingentaconnect.comnih.gov | Identify key interactions, rank potential inhibitors, guide lead optimization. |
| 3D-QSAR (CoMFA/CoMSIA) | Developing predictive models for TRK inhibitors. tandfonline.comnih.gov | Predict biological activity of novel compounds, guide structural modifications. |
| Molecular Dynamics (MD) | Evaluating the stability of ligand-protein complexes (e.g., with TRKs, CDK2). tandfonline.comnih.gov | Assess binding stability, understand dynamic interactions over time. |
| Homology Modeling | Creating 3D structures of targets like S. aureus histidine kinase when no experimental structure exists. srce.hrnih.gov | Enable structure-based design for novel or less-studied targets. |
| In Silico ADME/Tox | Predicting the pharmacokinetic and toxicity profiles of new derivatives. tandfonline.comnih.govacs.org | Early-stage filtering of compounds with undesirable drug-like properties. |
| MM-GBSA/PBSA | Calculating binding free energies for ligand-protein complexes. tandfonline.comnih.gov | Provide a more quantitative estimate of binding affinity. |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Nonlinear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare compound efficacy across cell lines (p < 0.05 significance).
- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
